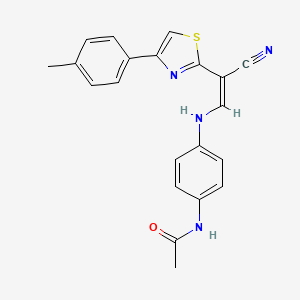

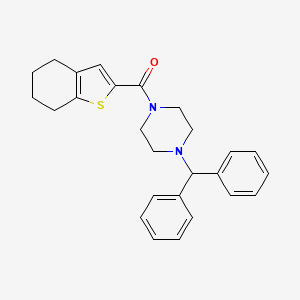

![molecular formula C9H16FNO4 B2785019 2-([(叔丁氧)羰基]氨基)-4-氟丁酸 CAS No. 1505260-39-8](/img/structure/B2785019.png)

2-([(叔丁氧)羰基]氨基)-4-氟丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

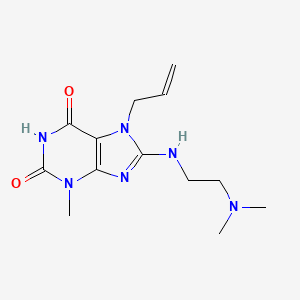

“2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid” is a chemical compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

科学研究应用

γ-氨基丁酸氨基转移酶抑制剂:由 Cbz 保护的叔丁基 4-氨基丁酸酯合成化合物与 2-([(叔丁氧羰基)氨基]-4-氟丁酸密切相关,已用于绘制 γ-氨基丁酸氨基转移酶 (GABA-T) 活性位点部分的方法。这些化合物是有效的竞争性可逆抑制剂,有助于我们了解该酶的活性以及潜在的药物开发 (Silverman, Durkee, & Invergo, 1986)。

3-氨基-4-氟丁酸的合成:另一项研究重点是合成 3-氨基-4-氟丁酸,这是 GABA 转氨酶的失活剂,该过程可能使用类似的化学结构或中间体 (Mathew, Invergo, & Silverman, 1985)。

γ-氟代 α-氨基酸的对映选择性合成:研究表明 γ-氟代 α-氨基酸的对映选择性合成,2-([(叔丁氧羰基)氨基]-4-氟丁酸属于这一类别。这些氟代氨基酸在药物化学中具有应用,尤其是在开发新药化合物方面 (Laue, Kröger, Wegelius, & Haufe, 2000)。

肾素抑制剂:一项研究描述了合成与 2-([(叔丁氧羰基)氨基]-4-氟丁酸相关的化合物,用于开发肾素抑制肽。这些肽可以作为人血浆肾素的有效抑制剂,肾素是一种在血压调节中起关键作用的酶 (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987)。

2-羟基异丁酸 (2-HIBA) 的生物合成:对合成 2-HIBA(一种与 2-([(叔丁氧羰基)氨基]-4-氟丁酸结构相似的化合物)的生物技术途径的研究表明它作为聚合物合成构建块的潜力。这项工作强调了此类化合物在开发绿色化学品和生物基构建块中的重要性 (Rohwerder & Müller, 2010)。

作用机制

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amine-containing molecules or structures in biological systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo reactions involving the addition and removal of the Boc group, potentially leading to changes in the structure and function of the target molecules.

Biochemical Pathways

The use of boc-protected amino acids in peptide synthesis has been reported . This suggests that the compound may be involved in the synthesis of peptides, potentially affecting various biochemical pathways related to peptide function.

Result of Action

Given its potential role in peptide synthesis , the compound may influence the structure and function of peptides, which could have various effects at the molecular and cellular levels.

Action Environment

Factors such as ph and temperature could potentially affect the addition and removal of the boc group , thereby influencing the compound’s action.

属性

IUPAC Name |

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJQOIJDTJMPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

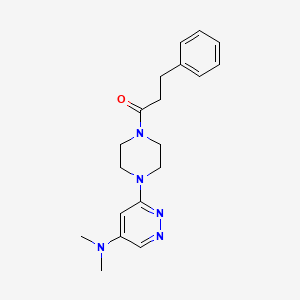

![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)

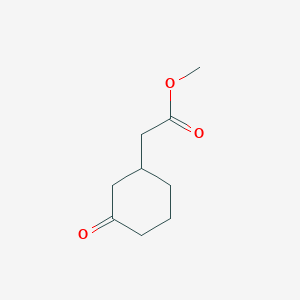

![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2784938.png)

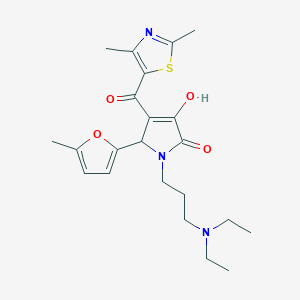

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2784945.png)

![4-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2784948.png)

![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)